N-(sec-butyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(sec-butyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a carboxamide group, and a methylsulfonyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-butyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiazole intermediate with an appropriate amine, such as sec-butylamine, under mild conditions.
Attachment of the Methylsulfonyl-Substituted Phenyl Group: The final step involves the coupling of the thiazole-carboxamide intermediate with a methylsulfonyl-substituted phenyl derivative, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(sec-butyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out under basic conditions using reagents like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
N-(sec-butyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(sec-butyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(sec-butyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
N-(sec-butyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.
Uniqueness
N-(sec-butyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
N-butan-2-yl-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S2/c1-4-10(2)16-14(19)13-9-22-15(18-13)17-11-5-7-12(8-6-11)23(3,20)21/h5-10H,4H2,1-3H3,(H,16,19)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNALPYRVXBLLGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CSC(=N1)NC2=CC=C(C=C2)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.